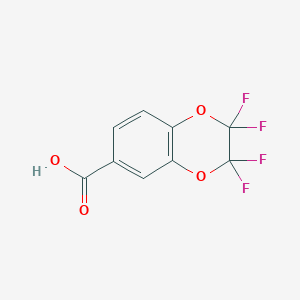
Bis(hexafluoroisopropyl) carbonate
Vue d'ensemble
Description
Bis(hexafluoroisopropyl) carbonate is an organofluorine compound with the molecular formula C7H2F12O3 and a molecular weight of 362.07 g/mol . It is composed of two isopropyl groups and two hexafluoroisopropyl groups. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(hexafluoroisopropyl) carbonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with sodium hydride in diethyl ether at temperatures ranging from 0 to 20°C . The reaction mixture is then treated with bis(trichloromethyl) carbonate in diethyl ether under similar temperature conditions . This method yields this compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(hexafluoroisopropyl) carbonate undergoes various chemical reactions, including substitution and addition reactions. It is particularly reactive with nucleophiles due to the presence of electron-withdrawing fluorine atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, which react in the presence of cesium carbonate in dimethylformamide (DMF) to form carbamate derivatives . The reaction conditions typically involve moderate temperatures and controlled reaction times to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound are often carbamate derivatives, which have applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Bis(hexafluoroisopropyl) carbonate has a wide range of applications in scientific research:
Non-Isocyanate Polyurethane Synthesis: It plays a crucial role in the synthesis of non-isocyanate polyurethanes (NIPUs), providing a safer and more environmentally friendly alternative to conventional polyurethanes.
Biomedical Applications: Derivatives of this compound are used in designing biodegradable polymers with high drug loading capacities and excellent biocompatibility, making them suitable for drug and nucleic acid delivery.
Advanced Materials: It is utilized in the development of advanced materials for rechargeable batteries, enhancing the stability and performance of electrode-electrolyte interfaces.
Mécanisme D'action
The mechanism of action of bis(hexafluoroisopropyl) carbonate involves its reactivity with nucleophiles, leading to the formation of stable carbamate derivatives . These derivatives can inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), by interacting with their active sites . This inhibition is crucial in various biochemical pathways, including the endocannabinoid system .
Comparaison Avec Des Composés Similaires
Bis(hexafluoroisopropyl) carbonate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Similar compounds include:
Bis(2,2,2-trifluoroethyl) carbonate: Used as a flame retardant additive in lithium-ion batteries.
Hexafluoroisopropyl carbamates: These compounds also exhibit enzyme inhibitory properties and are used in similar biochemical applications.
Propriétés
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYIKXVPERYUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)



